molecular formula C12H18OS B13907239 1-[2-(iso-Butylthio)phenyl]ethanol

1-[2-(iso-Butylthio)phenyl]ethanol

Cat. No.: B13907239
M. Wt: 210.34 g/mol
InChI Key: ZHDFASUQXGKSNO-UHFFFAOYSA-N
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Description

1-[2-(iso-Butylthio)phenyl]ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom, and a phenyl ring substituted with an iso-butylthio group. This compound is part of the alcohol family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(iso-Butylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the reaction of 2-(iso-butylthio)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, catalytic hydrogenation of 2-(iso-butylthio)benzaldehyde using a palladium catalyst under high pressure and temperature can be employed to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(iso-Butylthio)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 1-[2-(iso-Butylthio)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the iso-butylthio group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

1-[2-(iso-Butylthio)phenyl]ethanol can be compared with other similar compounds, such as:

Uniqueness: The presence of both the hydroxyl and iso-butylthio groups in this compound imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(2-methylpropylsulfanyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-9(2)8-14-12-7-5-4-6-11(12)10(3)13/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFASUQXGKSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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